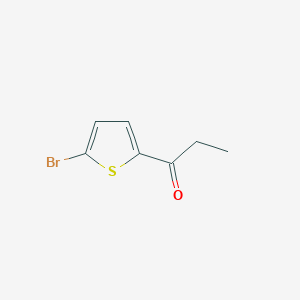

1-(5-bromothiophen-2-yl)propan-1-one

Description

The exact mass of the compound 1-(5-Bromothien-2-yl)propan-1-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromothiophen-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrOS/c1-2-5(9)6-3-4-7(8)10-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAYKLHWCBPAEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50292110 | |

| Record name | 1-(5-bromothien-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32412-39-8 | |

| Record name | 32412-39-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(5-bromothien-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(5-bromothiophen-2-yl)propan-1-one CAS 32412-39-8

An In-Depth Technical Guide to 1-(5-bromothiophen-2-yl)propan-1-one (CAS 32412-39-8)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for professionals in pharmaceutical research, medicinal chemistry, and materials science. We will delve into its synthesis, characterization, reactivity, and applications, offering field-proven insights into its utility.

Core Compound Profile & Physicochemical Properties

This compound (CAS No. 32412-39-8) is a substituted thiophene derivative that serves as a versatile intermediate in organic synthesis.[1][2] The presence of a bromine atom, a reactive ketone group, and an electron-rich thiophene ring provides multiple sites for molecular elaboration, making it a valuable scaffold in the development of complex bioactive molecules and functional materials.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 32412-39-8 | [4][5] |

| Molecular Formula | C₇H₇BrOS | [4][6] |

| Molecular Weight | 219.10 g/mol | [4][6] |

| Appearance | Yellow to brown solid | [1][4] |

| Melting Point | 57 °C | [7] |

| Boiling Point | 291.2 °C at 760 mmHg | [1][2] |

| Density | ~1.53 g/cm³ | [1][2] |

| LogP | 3.10 | [1] |

Synthesis Pathway: Friedel-Crafts Acylation

The most direct and industrially relevant synthesis of this compound is the Friedel-Crafts acylation of 2-bromothiophene.[4] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.

Mechanism & Rationale

The reaction proceeds via the formation of a highly electrophilic acylium ion from propionyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The AlCl₃ coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its departure to generate the resonance-stabilized acylium ion. The electron-rich thiophene ring then acts as a nucleophile, attacking the acylium ion. The acylation occurs preferentially at the C5 position if the C2 position is occupied (as in 2-substituted thiophenes), but in the case of unsubstituted thiophene, acylation favors the C2 position. For 2-bromothiophene, the electrophilic attack occurs at the C5 position due to the directing effect of the bromine atom and the higher reactivity of the α-positions of the thiophene ring. A final deprotonation step restores aromaticity and yields the target ketone.

Caption: Friedel-Crafts Acylation Synthesis Workflow.

Validated Experimental Protocol

This protocol is adapted from a standard literature procedure with a reported yield of 95%.[4]

Materials:

-

2-Bromothiophene (1.0 eq, 184 mmol, 30 g)

-

Propionyl chloride (1.0 eq, 184 mmol, 17.02 g)

-

Aluminum chloride (AlCl₃) (1.2 eq, 221 mmol, 29.44 g)

-

1,2-Dichloroethane (EDC) or Dichloromethane (DCM) (300 mL)

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Catalyst Suspension: To a flask containing 1,2-dichloroethane (300 mL), add aluminum chloride (29.44 g) under an inert atmosphere (e.g., nitrogen). Cool the stirred suspension to 0°C using an ice bath.

-

Acylium Ion Formation: Slowly add propionyl chloride (17.02 g) to the suspension. Stir the reaction mixture at 0°C for 20-30 minutes. Causality Insight: Pre-mixing the Lewis acid and acyl chloride allows for the formation of the active electrophile before the introduction of the nucleophilic substrate, ensuring an efficient reaction.

-

Nucleophilic Attack: Add 2-bromothiophene (30 g) dropwise to the reaction mixture, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), using a 20% ethyl acetate in hexane mobile phase. The product should have an Rf value of approximately 0.4.[4]

-

Work-up: Once the reaction is complete, carefully quench the mixture by pouring it into ice-water. Extract the aqueous layer with dichloromethane (DCM).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The reported purity is often sufficient for subsequent steps, yielding a brown solid.[4]

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is critical. A multi-technique approach involving Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides a self-validating system where the data from each analysis must be consistent with the proposed structure.

Caption: Integrated Workflow for Structural Validation.

¹H NMR Spectroscopy

Proton NMR provides precise information about the electronic environment and connectivity of hydrogen atoms in the molecule. The expected signals for this compound are consistent with literature data.[4]

Table 2: ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |

| 7.79 ppm | Doublet (d) | 1H | Thiophene H (C4) | Deshielded by the adjacent electron-withdrawing ketone and bromine. Coupled to H at C3. |

| 7.38 ppm | Doublet (d) | 1H | Thiophene H (C3) | Coupled to H at C4. |

| 2.95 ppm | Quartet (q) | 2H | Methylene (-CH₂-) | Adjacent to the carbonyl group and coupled to the methyl protons. |

| 1.07 ppm | Triplet (t) | 3H | Methyl (-CH₃) | Coupled to the adjacent methylene protons. |

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LCMS) confirms the molecular weight of the compound. The presence of bromine is readily identified by a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

Calculated Mass: 217.94 g/mol (for C₇H₇⁷⁹BrOS)[4]

-

Observed Mass: A prominent peak around m/z 220.80 [M+2]⁺ is typically observed, confirming the presence of a single bromine atom.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. For this molecule, the most characteristic absorption would be a strong C=O stretch from the ketone, typically appearing in the range of 1660-1680 cm⁻¹.

Reactivity and Application in Drug Discovery

This compound is a valuable starting material for creating more complex molecules.[2] Its ketone functionality is a handle for reactions like aldol condensations, while the bromo-thiophene core is a common pharmacophore and a site for cross-coupling reactions.

Key Application: Synthesis of Thiophene-Chalcones

A primary application is the synthesis of chalcones, which are α,β-unsaturated ketones. These scaffolds are prevalent in natural products and are known for a wide range of pharmacological activities.[8][9] The synthesis is typically a base-catalyzed Claisen-Schmidt condensation between this compound and an appropriate aldehyde.

Representative Reaction Scheme: The reaction of this compound with an aromatic aldehyde (e.g., 4-chlorobenzaldehyde) in the presence of a base like potassium hydroxide (KOH) in ethanol yields the corresponding chalcone derivative.[9] These chalcones have been investigated as precursors for molecules with potential applications as monoamine oxidase (MAO) inhibitors and for their non-linear optical properties.[3][10]

Caption: Derivatization Pathway to Bioactive Chalcones.

Safety and Handling

While a comprehensive toxicological profile is not widely published, related compounds and standard laboratory practice dictate that this compound should be handled with care.[11] It is classified as an irritant.[7]

-

Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its straightforward synthesis and versatile reactivity. The combination of a ketone handle and a bromo-thiophene core makes it an essential building block for constructing diverse molecular architectures, particularly in the discovery of novel therapeutics and advanced organic materials. The robust synthesis and clear analytical validation pathways ensure its reliable application in demanding research and development environments.

References

-

Cis and trans isomers of 1-(5-bromothiophen-2-yl)-3-(10-chloroanthracen-9-yl)prop-2-en-1-one: Synthesis and Characterization - ResearchGate. [Link]

-

1-(5-Bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one - NIH. [Link]

-

This compound - MySkinRecipes. [Link]

-

1-(5-Bromothien-2-yl)propan-1-one | C7H7BrOS | CID 255121 - PubChem. [Link]

-

Structural and Spectroscopic Characterization of 1-(5-Bromothiophen-2-yl) - Acta Physica Polonica A. [Link]

-

Cis and trans isomers of 1-(5-bromothiophen-2-yl) - Physics @ Manasagangotri. [Link]

-

2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - Journal of Molecular Structure. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound [myskinrecipes.com]

- 3. uomphysics.net [uomphysics.net]

- 4. 1-(5-BROMO-THIOPHEN-2-YL)-PROPAN-1-ONE synthesis - chemicalbook [chemicalbook.com]

- 5. 1-(5-BROMO-THIOPHEN-2-YL)-PROPAN-1-ONE | 32412-39-8 [chemicalbook.com]

- 6. 1-(5-Bromothien-2-yl)propan-1-one | C7H7BrOS | CID 255121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. China 1-(5-Bromo-Thiophen-2-YL)-Propan-1-One 32412-39-8 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]

- 8. researchgate.net [researchgate.net]

- 9. (2E)-1-(5-Bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemscene.com [chemscene.com]

physicochemical properties of 1-(5-bromothiophen-2-yl)propan-1-one

An In-Depth Technical Guide to the Physicochemical Properties of 1-(5-bromothiophen-2-yl)propan-1-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 32412-39-8) is a pivotal chemical intermediate, frequently utilized in the synthesis of novel pharmaceutical and agrochemical agents. Its thiophene core, functionalized with both a bromine atom and a propanone group, offers versatile reaction sites for molecular elaboration. A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, predicting biological fate, and ensuring safe handling. This guide provides a comprehensive analysis of these properties, grounded in established experimental protocols and theoretical insights, to support its application in research and development.

Molecular Structure and Core Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. This compound is a substituted thiophene with a molecular formula of C₇H₇BrOS.[1]

Caption: 2D structure of this compound.

This structure results in a molecular weight of approximately 219.10 g/mol .[2] At room temperature, it presents as a yellow solid, a characteristic that is important for material handling and identification.

Table 1: Core Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 32412-39-8 | [1] |

| Molecular Formula | C₇H₇BrOS | [1] |

| Molecular Weight | 219.10 g/mol | [1][2] |

| Appearance | Yellow Solid | |

| Melting Point | 57 °C | [3] |

| Boiling Point | 291.2 °C at 760 mmHg; 142 °C at 13 Torr | [3][4] |

| Density | ~1.53 g/cm³ | [4] |

| LogP (Octanol/Water) | 3.103 |

Spectroscopic and Analytical Profile

Structural elucidation and purity confirmation are critical steps in chemical synthesis. The following sections detail the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry.[5]

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen environments in the molecule. For this compound, the key expected signals are:

-

Two doublets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the two protons on the thiophene ring. The coupling constant between them would be characteristic of their ortho-like relationship.[6]

-

A quartet and a triplet in the aliphatic region. The quartet (downfield, ~δ 2.9 ppm) corresponds to the methylene (-CH₂-) group adjacent to the carbonyl, split by the neighboring methyl group. The triplet (upfield, ~δ 1.1 ppm) corresponds to the terminal methyl (-CH₃) group, split by the methylene group.[6]

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.[7] For this molecule, seven distinct signals are expected:

-

Four signals for the thiophene ring carbons, with the carbon bearing the bromine atom shifted significantly.

-

One signal for the carbonyl carbon (C=O), typically found in the δ 190-200 ppm region.[8]

-

Two signals for the aliphatic carbons of the propyl chain (-CH₂- and -CH₃).

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.[9] Key vibrational bands for this compound would include:

-

A strong, sharp absorption band around 1660-1700 cm⁻¹ , characteristic of the C=O (ketone) stretching vibration.[8]

-

Bands corresponding to C-H stretching of the thiophene ring (aromatic) and the alkyl chain (aliphatic).[10]

-

Vibrations associated with the C-S and C-Br bonds, typically found in the fingerprint region (<1500 cm⁻¹).[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum would be expected to show:

-

A molecular ion peak (M⁺) at m/z corresponding to the molecular weight. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) would be observed for the molecular ion peak (M⁺ and M+2).[6]

-

Key fragmentation peaks corresponding to the loss of the ethyl group (M-29) and other characteristic fragments.

Key Physicochemical Parameters for Drug Development

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible biphasic system of n-octanol and water. It is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). A LogP value of 3.103 indicates that this compound is a significantly lipophilic ("fat-loving") molecule, preferring an oily environment to an aqueous one. This property is crucial for its ability to cross cell membranes but may also impact its aqueous solubility.

Acidity/Basicity (pKa)

Chemical Stability

Bromothiophene compounds are generally stable under standard laboratory conditions. However, they can be susceptible to degradation under harsh conditions, such as strong bases, high temperatures, or prolonged exposure to UV light. The bromine atom can participate in various coupling reactions (e.g., Suzuki, Heck), highlighting its reactivity under specific catalytic conditions rather than inherent instability.[14] For long-term storage, it is advisable to keep the compound in a cool, dark, and dry place.[4]

Experimental Protocols for Physicochemical Characterization

The following sections outline standardized, self-validating protocols for determining the key properties discussed.

Caption: General workflow for experimental characterization.

Protocol: Melting Point Determination (Capillary Method)

This method relies on observing the temperature range over which the solid-to-liquid phase transition occurs.[15]

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely crushed. The open end of a glass capillary tube is tapped into the powder until a small amount (1-2 mm) of packed sample is at the sealed bottom.[1][16]

-

Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube).

-

Heating: The sample is heated rapidly to about 15-20 °C below the expected melting point (57 °C).[16]

-

Measurement: The heating rate is then reduced to 1-2 °C per minute.[16] The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

-

Validation: A pure compound should exhibit a sharp melting range (≤ 1 °C). A broad range indicates the presence of impurities. The procedure should be repeated at least twice to ensure reproducibility.

Protocol: Boiling Point Determination (Reduced Pressure)

Given the high boiling point at atmospheric pressure (291.2 °C), determination under reduced pressure is often more practical to prevent decomposition.

-

Apparatus: A micro-boiling point apparatus or a small-scale distillation setup connected to a vacuum pump and a manometer is used.[17]

-

Sample Preparation: A small volume (e.g., 0.5 mL) of the molten compound is placed in the boiling tube. An inverted, sealed capillary tube is added to serve as a nucleation source for smooth boiling.

-

Procedure: The system is evacuated to a stable, known pressure (e.g., 13 Torr). The sample is then heated gently.[3]

-

Observation: A fine stream of bubbles will emerge from the inverted capillary. Heating is stopped, and the apparatus is allowed to cool slowly.

-

Measurement: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[18] This temperature and the corresponding pressure are recorded.

Protocol: LogP Determination (OECD 107 Shake-Flask Method)

This is the classical and most reliable method for determining the octanol-water partition coefficient.[4][19]

-

Phase Preparation: High-purity n-octanol and water are mutually saturated by stirring them together for 24 hours, followed by a separation period.

-

Test Solution: A stock solution of this compound is prepared in n-octanol.

-

Partitioning: A known volume of the octanol stock solution is mixed with a known volume of the saturated water phase in a vessel. The mixture is shaken vigorously until equilibrium is reached (typically 5-15 minutes).[19]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.[19]

-

Concentration Analysis: The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

Validation: The experiment is repeated with different starting concentrations and phase volume ratios to ensure the result is independent of these parameters. The total amount of substance recovered in both phases should be compared to the initial amount to check for mass balance.[20]

Application in Synthesis and Drug Discovery

This compound is not typically a final bioactive molecule but rather a key building block. Its true value lies in the synthetic versatility of its functional groups. The bromine atom at the 5-position of the thiophene ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction.

This is exemplified in studies where the closely related 5-bromothiophene-2-carboxylic acid is used as a precursor. It is first esterified and then coupled with various arylboronic acids to create a library of 5-arylthiophene derivatives.[14] These derivatives have been investigated for biological activities, including spasmolytic effects, demonstrating the utility of the 5-bromothiophene scaffold in generating novel chemical entities for drug screening.[14][21]

Caption: Role as a building block in synthesis.

Safety and Handling

As a brominated organic compound and a ketone, this compound requires careful handling. While a specific Safety Data Sheet (SDS) is not widely available, data from its precursor, 2-bromothiophene, suggests that it should be treated as an irritant.[3][22][23]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[22]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[24]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[22]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physicochemical properties that make it suitable for broad applications in synthetic chemistry. Its significant lipophilicity, thermal stability, and, most importantly, the reactive bromine handle for cross-coupling reactions, position it as a strategic starting material for the development of complex molecular architectures. The protocols and data presented in this guide offer a robust framework for researchers to utilize this compound effectively and safely in their pursuit of new medicines and materials.

References

-

MySkinRecipes. This compound. Available from: [Link]

-

OECD (2006), Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available from: [Link]

-

Clarion University. Determination of Melting Point. Science in Motion. Available from: [Link]

-

JoVE (Journal of Visualized Experiments). Melting Point Determination of Solid Organic Compounds. (2017). Available from: [Link]

-

OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available from: [Link]

-

EUR-Lex. A.8. PARTITION COEFFICIENT. Available from: [Link]

-

PubChem. 1-(5-Bromothien-2-yl)propan-1-one. National Center for Biotechnology Information. Available from: [Link]

-

University of Calgary. Micro-boiling point measurement. Available from: [Link]

- Wawer, I., & Ploch, M. (1999). Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. Molecules, 4(1), 35-41.

-

Vijay Nazare. Determination of Boiling Point (B.P). Available from: [Link]

-

ResearchGate. DFT Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and Polarizable Continuum Model. Available from: [Link]

- Garcia, C. (1943). Determination of Boiling Points of Pure Organic Liquids. A Micromethod for use With Reduced Pressures. Industrial & Engineering Chemistry Analytical Edition, 15(10), 648-649.

- Rashid, A., Rasool, N., Ikram, H., Afzal, N., Hashmi, M. A., Khan, M. N., Khan, A., & Imran, I. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Turkish Journal of Chemistry, 45(4), 1156-1172.

-

Scribd. 02 Exp 1 Boiling Point Determination. Available from: [Link]

-

ResearchGate. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Available from: [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022). Available from: [Link]

- Li, X., Fu, Y., & Guo, Q. X. (2015). Theoretical modeling of pKa's of thiol compounds in aqueous solution. RSC Advances, 5(29), 22621-22630.

-

ResearchGate. Theoretical modeling of pKa's of thiol compounds in aqueous solution. Available from: [Link]

-

Wikipedia. 2-Bromothiophene. Available from: [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Impactfactor. Synthesis and Pharmacological Study of Thiophene Derivatives. Available from: [Link]

- Al-Warhi, T., Al-Hazmi, G. A., El-Gazzar, A. A., & Al-Salahi, R. (2022). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Journal of the Iranian Chemical Society, 19(11), 4785-4799.

- de la Torre, P., & Rivera, G. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 26(16), 4945.

- Thoppalada, Y. P., & Pujar, V. (2023). Green Synthesis of Bioactive Molecules: A Review. International Journal of Pharmacy Research & Technology (IJPRT), 12(1), 1–11.

- Ghosh, A. K., & Brindisi, M. (2015). Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. Biopolymers, 104(2), 94–111.

- Yuan, H., Ma, Q., Ye, Y., & Luo, G. (2023).

-

Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Available from: [Link]

- Sanchez, A., & Vazquez, A. (2017). Bioactive Peptides: A Review. International Journal of Molecular Sciences, 18(1), 163.

-

Doc Brown's Chemistry. Carbon-13 NMR spectrum of propan-1-ol. Available from: [Link]

- Popović-Djordjević, J. B., et al. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(18), 4242.

- Niksa, M. J., & Stoliarov, S. I. (2021). On-Line Composition Analysis of Complex Hydrocarbon Streams by Time-Resolved Fourier Transform Infrared Spectroscopy and Ion−Molecule Reaction Mass Spectrometry. Energy & Fuels, 35(21), 17792-17802.

-

IOSR Journal of Applied Chemistry. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Available from: [Link]

-

ResearchGate. How to Read and Interpret FTIR Spectroscope of Organic Material. Available from: [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. [PDF] OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances | Semantic Scholar [semanticscholar.org]

- 3. chemicalbook.com [chemicalbook.com]

- 4. oecd.org [oecd.org]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. impactfactor.org [impactfactor.org]

- 9. research.chalmers.se [research.chalmers.se]

- 10. iosrjournals.org [iosrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Theoretical modeling of pKa's of thiol compounds in aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pennwest.edu [pennwest.edu]

- 16. jove.com [jove.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. scribd.com [scribd.com]

- 19. oecd.org [oecd.org]

- 20. enfo.hu [enfo.hu]

- 21. researchgate.net [researchgate.net]

- 22. fishersci.com [fishersci.com]

- 23. 2-Bromothiophene - Wikipedia [en.wikipedia.org]

- 24. downloads.ossila.com [downloads.ossila.com]

1-(5-bromothiophen-2-yl)propan-1-one structural analysis

An In-Depth Technical Guide to the Structural Analysis of 1-(5-bromothiophen-2-yl)propan-1-one

Introduction

This compound is a heterocyclic ketone that serves as a crucial building block in the synthesis of more complex molecules. Its structure, featuring a brominated thiophene ring attached to a propanoyl group, presents a unique combination of chemical properties that are of significant interest to researchers in medicinal chemistry and materials science. The thiophene nucleus is recognized as a "privileged pharmacophore," a molecular framework that is frequently found in biologically active compounds.[1][2] Thiophene derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making them a focal point in drug discovery.[3][4]

The precise structural characterization of intermediates like this compound is a non-negotiable prerequisite for the rational design and synthesis of novel therapeutic agents. Understanding the exact arrangement of atoms, electron distribution, and functional group reactivity is paramount for predicting molecular interactions and metabolic pathways. This guide, intended for researchers, scientists, and drug development professionals, provides a multi-faceted approach to the structural analysis of this compound, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. We will delve into the causality behind experimental choices and provide validated protocols to ensure reproducible and reliable characterization.

Molecular Profile and Physicochemical Properties

The foundational step in any structural analysis is to establish the molecule's basic identity and physical characteristics. These properties are essential for handling, purification, and selecting appropriate analytical solvents and conditions.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 32412-39-8 | [6][7] |

| Molecular Formula | C₇H₇BrOS | [5][6] |

| Molecular Weight | 219.10 g/mol | [5][7] |

| Appearance | Yellow to brown solid | [6][7] |

| Boiling Point | 291.2 °C at 760 mmHg | [7][8] |

| Density | 1.53 g/cm³ | [7][8] |

Synthetic Context: Friedel-Crafts Acylation

To appreciate the structural analysis, it is useful to understand the compound's origin. A prevalent and efficient method for its synthesis is the Friedel-Crafts acylation of 2-bromothiophene.[6]

Causality of the Synthetic Choice: The thiophene ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution reactions like Friedel-Crafts acylation.[9] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the propionyl chloride to form a reactive acylium ion electrophile. The substitution occurs predominantly at the C5 position (alpha to the sulfur and para to the bromine), which is the most nucleophilic site on the 2-bromothiophene ring.

Caption: High-level workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis

-

To a stirred solution of aluminum chloride (AlCl₃, 1.2 equivalents) in a dry solvent like 1,2-dichloroethane (EDC) at 0°C, add propionyl chloride (1.0 equivalent) dropwise.[6]

-

Stir the mixture for 20-30 minutes at 0°C to allow for the formation of the acylium ion complex.[6]

-

Add a solution of 2-bromothiophene (1.0 equivalent) in the same solvent to the reaction mixture.[6]

-

Allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by Thin-Layer Chromatography (TLC).[6]

-

Upon completion, carefully pour the reaction mixture into ice-water to quench the catalyst.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[6] Further purification can be achieved by column chromatography or recrystallization.

Spectroscopic Structural Elucidation

A combination of spectroscopic techniques is required for an unambiguous structural assignment. Each method provides a unique piece of the molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule.

Proton NMR reveals the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.

Interpreting the Spectrum: The ¹H NMR spectrum of this compound shows distinct signals for the thiophene ring protons and the propanoyl side chain.[6]

-

Thiophene Protons: The two protons on the thiophene ring appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm). Their chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and bromine substituents. The observed coupling constant (J ≈ 4 Hz) is characteristic of vicinal coupling between protons at the C3 and C4 positions of a thiophene ring.[6]

-

Propanoyl Protons: The ethyl group of the propanoyl side chain gives rise to a quartet and a triplet. The methylene protons (-CH₂-) adjacent to the carbonyl group are deshielded and appear as a quartet due to coupling with the three neighboring methyl protons (n+1 rule, 3+1=4). The terminal methyl protons (-CH₃) appear as a triplet, coupling to the two methylene protons (2+1=3).[6]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.79 | Doublet (d) | 4.4 | 1H | H-3 |

| 7.38 | Doublet (d) | 4.0 | 1H | H-4 |

| 2.95 | Quartet (q) | 7.2 | 2H | -CO-CH₂-CH₃ |

| 1.07 | Triplet (t) | 7.2 | 3H | -CO-CH₂-CH₃ |

| Data obtained in DMSO-d₆ at 400 MHz.[6] |

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

| ~192 | C=O | Typical chemical shift for a ketone carbonyl carbon. |

| ~145 | C5 | Carbon bearing the bromine atom, deshielded. |

| ~142 | C2 | Carbon attached to the acyl group, deshielded. |

| ~135 | C3 | Thiophene ring carbon adjacent to the acyl group. |

| ~128 | C4 | Thiophene ring carbon adjacent to the bromine. |

| ~32 | -CO-C H₂-CH₃ | Methylene carbon adjacent to the carbonyl. |

| ~8 | -CO-CH₂-C H₃ | Terminal methyl carbon. |

Protocol: NMR Sample Preparation and Acquisition

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[10]

-

Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

-

Insert the tube into the NMR spectrometer.

-

Acquire standard ¹H and ¹³C spectra. For more detailed analysis, 2D experiments like COSY (to confirm H-H couplings) and HMQC/HSQC (to correlate protons to their attached carbons) can be performed.[10]

Mass Spectrometry (MS)

MS provides the molecular weight of a compound and crucial structural information from its fragmentation pattern.

Key Insight: The Bromine Isotopic Signature: A definitive feature in the mass spectrum of a monobrominated compound is the presence of two peaks of nearly equal intensity for the molecular ion, separated by 2 m/z units.[11][12] This is due to the natural abundance of the two stable isotopes of bromine: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). The peak at the lower mass is the M⁺ peak (containing ⁷⁹Br), and the one at the higher mass is the M+2 peak (containing ⁸¹Br). The observed LCMS data showing an M+2 peak confirms the presence of one bromine atom.[6]

Fragmentation Analysis: Under electron ionization (EI), the molecular ion will undergo fragmentation. The most likely cleavage is the alpha-cleavage, breaking the bond between the carbonyl carbon and the ethyl group, resulting in a stable acylium ion.

Caption: Predicted major fragmentation pathway for the title compound in EI-MS.

Protocol: Mass Spectrometry Analysis

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

-

For Electron Ionization (EI-MS), the sample can be introduced via a direct insertion probe.

-

For Electrospray Ionization (ESI-MS), typically coupled with Liquid Chromatography (LCMS), the solution is infused directly or injected into the LC system.[13]

-

Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of the molecular ion.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Expected Absorption Bands: The IR spectrum of this compound is expected to show several characteristic bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 | C-H Stretch | Thiophene Ring |

| 2980-2850 | C-H Stretch | Propanoyl -CH₂- & -CH₃ |

| ~1665 | C=O Stretch | Aryl Ketone |

| 1550-1400 | C=C Stretch | Thiophene Ring |

| ~800 | C-H Out-of-plane bend | 2,5-disubstituted thiophene |

| ~700 | C-S Stretch | Thiophene Ring |

| Predicted values based on typical ranges for substituted thiophenes.[14][15][16] |

Causality of Band Position: The carbonyl (C=O) stretching frequency is particularly informative. For an aryl ketone like this, the frequency (~1665 cm⁻¹) is lower than that of a simple aliphatic ketone (~1715 cm⁻¹) due to conjugation between the carbonyl group and the electron-rich thiophene ring. This conjugation delocalizes the pi-electrons, slightly weakening the C=O double bond and thus lowering its vibrational frequency.

Protocol: IR Spectrum Acquisition (ATR Method)

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a solvent like isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Conclusion

The structural analysis of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy precisely map the hydrogen and carbon framework, confirming the connectivity of the propanoyl group and the substitution pattern on the thiophene ring. Mass spectrometry validates the molecular weight and unambiguously confirms the presence of a single bromine atom through its characteristic M⁺/M+2 isotopic pattern.[11][12] Finally, infrared spectroscopy identifies the key functional groups, notably the conjugated ketone, providing a complete and self-validating structural picture. This rigorous characterization is the cornerstone for its application as a versatile intermediate in the design and synthesis of novel, high-value compounds for the pharmaceutical and agrochemical industries.[7]

References

-

Yusuf, M., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information. Retrieved from [Link]

-

Shafiee, A., et al. (2022). Therapeutic Potential of Thiophene Compounds: A Mini-Review. PubMed. Retrieved from [Link]

-

Cognizance Journal of Multidisciplinary Studies. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]

-

Prabhu, B. R., et al. (2012). Crystal structure of (2E)-1-(5-bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Otsuji, Y., & Imoto, E. (1960). The Infrared Absorption Spectra of Thiophene Derivatives. J-STAGE. Retrieved from [Link]

-

Yusuf, M., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Royal Society of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(5-Bromothien-2-yl)propan-1-one. PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Tamer, Ö., Avcı, D., & Atalay, Y. (2014). Structural and Spectroscopic Characterization of 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one: An Analysis of Electronic and NLO Properties. Acta Physica Polonica A. Retrieved from [Link]

-

IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2017). Research Article. Retrieved from [Link]

-

Frolich, O., et al. (1998). Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. Molecules. Retrieved from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cognizancejournal.com [cognizancejournal.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 1-(5-Bromothien-2-yl)propan-1-one | C7H7BrOS | CID 255121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(5-BROMO-THIOPHEN-2-YL)-PROPAN-1-ONE synthesis - chemicalbook [chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. This compound [myskinrecipes.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 15. iosrjournals.org [iosrjournals.org]

- 16. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to 1-(5-bromothiophen-2-yl)propan-1-one

Introduction

In the landscape of pharmaceutical and materials science research, thiophene derivatives serve as critical building blocks, valued for their unique electronic properties and versatile reactivity.[1][2] 1-(5-bromothiophen-2-yl)propan-1-one is a key intermediate in the synthesis of more complex molecules. Its precise structural elucidation is paramount to ensuring the integrity and success of subsequent synthetic steps. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound.

The narrative herein is designed for the practicing scientist. It moves beyond a mere presentation of data, delving into the causal relationships between molecular structure and spectral output. We will explore not just what the data shows, but why it manifests in a particular way, grounding our interpretations in established physicochemical principles and authoritative references.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's architecture is essential before interpreting its spectral data. The structure combines a brominated thiophene ring, an aromatic heterocycle, with a propionyl side chain. This conjugation between the carbonyl group and the thiophene ring is a key determinant of its spectroscopic behavior.

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 32412-39-8 | [3][4] |

| Molecular Formula | C₇H₇BrOS | [3][5] |

| Molecular Weight | 219.1 g/mol | [3][5] |

| Exact Mass | 217.94010 Da | [5] |

| Physical State | Yellow to brown solid | [3][4] |

| Boiling Point | 291.2°C at 760 mmHg |[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol: NMR Data Acquisition

A robust NMR protocol is self-validating, ensuring reproducibility and accuracy.

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a direct map of the proton environments in the molecule. The data presented was acquired in DMSO-d₆ at 400 MHz.[3]

Table 2: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.79 | Doublet (d) | 4.4 | 1H | H-3 |

| 7.38 | Doublet (d) | 4.0 | 1H | H-4 |

| 2.95 (avg.) | Quartet (q) | 7.2 | 2H | -CH₂- |

| 1.07 | Triplet (t) | 7.2 | 3H | -CH₃ |

-

Expertise & Causality:

-

Thiophene Protons (δ 7.79, 7.38): The two protons on the thiophene ring appear as distinct doublets in the aromatic region. The proton at the 3-position (H-3, δ 7.79) is deshielded relative to the proton at the 4-position (H-4, δ 7.38). This is a direct consequence of its proximity to the electron-withdrawing carbonyl group at the 2-position. The observed coupling constant of ~4 Hz is characteristic of four-bond coupling between protons at the 3 and 4 positions of a thiophene ring.

-

Methylene Protons (δ 2.95): These protons are adjacent to the carbonyl group, a strongly deshielding environment, placing their signal at δ ~2.95 ppm. The signal is split into a quartet by the three neighboring methyl protons (n+1 rule), confirming the ethyl fragment's connectivity.

-

Methyl Protons (δ 1.07): The terminal methyl protons are the most shielded in the molecule, appearing as a triplet at δ 1.07 ppm. The triplet multiplicity arises from coupling to the two adjacent methylene protons. The identical coupling constant (J = 7.2 Hz) for both the triplet and the quartet is a hallmark of directly coupled spin systems and validates the assignment.

-

¹³C NMR Spectral Analysis (Predicted)

While experimental ¹³C data was not found in the initial search, an accurate prediction can be made based on established chemical shift ranges and substituent effects. This demonstrates the predictive power of spectroscopy rooted in fundamental principles.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Predicted Shift (δ) ppm | Carbon Assignment | Rationale |

|---|---|---|

| ~192 | C=O | The carbonyl carbon of an aryl ketone is highly deshielded and typically appears in the 190-200 ppm range. |

| ~145 | C-2 (Thiophene) | A quaternary carbon attached to a carbonyl group and adjacent to the sulfur atom. |

| ~135 | C-3 (Thiophene) | Aromatic CH carbon adjacent to the electron-withdrawing carbonyl group. |

| ~131 | C-4 (Thiophene) | Aromatic CH carbon adjacent to the bromine atom. |

| ~118 | C-5 (Thiophene) | A quaternary carbon bearing the bromine atom; its shift is significantly influenced by the heavy atom effect. |

| ~32 | -CH₂- | Aliphatic carbon adjacent to a carbonyl group. |

| ~8 | -CH₃ | Terminal aliphatic methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, making it an excellent tool for identifying functional groups, which have characteristic absorption frequencies.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a common, solvent-free method for acquiring IR spectra of solid samples.

-

Instrument Preparation: Perform a background scan on the clean ATR crystal (e.g., diamond or germanium) to account for atmospheric H₂O and CO₂.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

IR Spectral Interpretation

The IR spectrum is dominated by absorptions from the carbonyl group and the aromatic ring system.

Table 4: Key IR Absorption Bands (Predicted and Inferred)

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale and Authoritative Grounding |

|---|---|---|---|

| ~3100 | C-H (sp²) stretch | Medium-Weak | Characteristic of C-H bonds on aromatic rings like thiophene.[6] |

| ~2970-2850 | C-H (sp³) stretch | Medium | Asymmetric and symmetric stretching of the methyl and methylene groups in the propionyl side chain.[7] |

| ~1665 | C=O stretch | Strong, Sharp | This is the most diagnostic peak. For aromatic ketones where the carbonyl is conjugated with the ring, the frequency is lowered from the typical ~1715 cm⁻¹ for aliphatic ketones.[8][9] A value of 1653.9 cm⁻¹ is reported for a closely related chalcone, supporting this assignment.[10] |

| ~1540-1400 | C=C stretch | Medium | Aromatic ring stretching vibrations of the thiophene nucleus.[6] |

| ~800-700 | C-H out-of-plane bend | Strong | Bending vibrations of the C-H bonds on the substituted thiophene ring.[6] |

| ~600-500 | C-Br stretch | Medium | Stretching vibration for the carbon-bromine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: LCMS (ESI)

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution into the electrospray ionization (ESI) source via a syringe pump or an LC system.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Data Acquisition: Analyze the resulting ions in a mass analyzer (e.g., Quadrupole or Time-of-Flight) in positive ion mode to detect protonated molecules [M+H]⁺.

Analysis of the Mass Spectrum

-

Molecular Ion Peak: The calculated exact mass is 217.94 Da.[5] In an LCMS experiment, the compound would be observed as the protonated molecule, [M+H]⁺. A crucial feature is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, the mass spectrum will exhibit two prominent peaks of almost equal intensity separated by 2 m/z units: one for [C₇H₈BrOS]⁺ with ⁷⁹Br and one with ⁸¹Br. Experimental data shows an observed ion at m/z 220.80, which corresponds to the [M+2]⁺ peak, confirming the presence of a single bromine atom.[3]

-

Key Fragmentation Pathways: The fragmentation of the molecular ion is governed by the stability of the resulting fragments. For this molecule, alpha-cleavage is the most probable and informative pathway.

Figure 3: Proposed major fragmentation pathways for this compound.

-

Expertise & Causality:

-

Formation of the Acylium Ion (m/z 191/193): The most favorable fragmentation is the cleavage of the bond between the carbonyl carbon and the adjacent methylene group (alpha-cleavage). This expels a stable ethyl radical (•CH₂CH₃, 29 Da) and forms a resonance-stabilized acylium ion ([C₅H₂BrOS]⁺). This ion would be the base peak in the spectrum and would retain the characteristic 1:1 bromine isotope pattern at m/z 191 and 193.

-

Formation of the Propionyl Cation (m/z 57): A less favored alpha-cleavage can occur on the other side of the carbonyl, expelling a 5-bromothiophen radical to form the propionyl cation ([CH₃CH₂CO]⁺) at m/z 57. The appearance of this peak would further confirm the propionyl moiety.

-

Integrated Spectroscopic Conclusion

Each spectroscopic technique provides a piece of the structural puzzle. It is their synergistic combination that provides unequivocal proof of structure.

-

MS confirms the molecular formula (C₇H₇BrOS) and the presence of a single bromine atom.

-

IR confirms the presence of key functional groups: a conjugated ketone (C=O), an aromatic system (C=C), and aliphatic chains (C-H).

-

¹H NMR elucidates the precise connectivity of the molecule, showing the 2,5-disubstituted thiophene pattern and the propionyl group (-CO-CH₂-CH₃), and confirms the relative number of protons in each environment.

Together, these data points form a self-consistent and comprehensive characterization that unambiguously confirms the identity and purity of this compound, providing the necessary confidence for its use in further scientific endeavors.

References

-

Structural and Spectroscopic Characterization of 1-(5-Bromothiophen-2-yl)-3-(4- -nitrophenyl)prop-2-en-1-one. Acta Physica Polonica A.[Link]

-

Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences.[Link]

-

Theoretical and Spectroscopic Study of a Series of Styryl-Substituted Terthiophenes. The Journal of Physical Chemistry A - ACS Publications.[Link]

-

The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences.[Link]

-

Theoretical and Spectroscopic Study of a Series of Styryl-Substituted Terthiophenes. The Journal of Physical Chemistry A - ACS Publications.[Link]

-

(E)-1-(5-Bromothiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications - NIH.[Link]

-

Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. ChemPhysChem - PubMed.[Link]

-

Supplementary Information - The Royal Society of Chemistry. [Link]

-

Cis and trans isomers of 1-(5-bromothiophen-2-yl). Journal of Molecular Structure.[Link]

-

1-(5-Bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one. Acta Crystallographica Section E - NIH.[Link]

-

(E)-3-(4-bromothiophen-2-yl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one. Data in Brief.[Link]

-

Synthesis, Characterization and Biological Study of Some (E)-3-(5-Bromothiophen-2-yl). International Journal of Bioorganic Chemistry.[Link]

-

1-(5-Bromothien-2-yl)propan-1-one | C7H7BrOS | CID 255121 - PubChem. [Link]

-

1-(5-bromo-2-thienyl)-1-propanone - ¹H NMR - Spectrum - SpectraBase. [Link]

-

2-Acetyl-5-bromothiophene - NIST WebBook. [Link]

-

Infrared Spectroscopy - Illinois State University. [Link]

-

Infrared spectrum of propanone - Doc Brown's Chemistry. [Link]

-

Infrared Spectra of Some Common Functional Groups – Organic Chemistry - NC State University Libraries. [Link]

-

Mass spectrum of propanone - Doc Brown's Chemistry. [Link]

Sources

- 1. jchps.com [jchps.com]

- 2. Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(5-BROMO-THIOPHEN-2-YL)-PROPAN-1-ONE synthesis - chemicalbook [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. 1-(5-Bromothien-2-yl)propan-1-one | C7H7BrOS | CID 255121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. infrared spectrum of propanone prominent wavenumbers cm-1 detecting ketone functional groups present finger print for identification of acetone image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. (E)-1-(5-Bromothiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Synthesis of 1-(5-bromothiophen-2-yl)propan-1-one via Friedel-Crafts Acylation

Abstract: This technical guide provides a comprehensive overview of the synthesis of 1-(5-bromothiophen-2-yl)propan-1-one, a valuable intermediate in pharmaceutical and agrochemical research.[1] The document details the strategic application of the Friedel-Crafts acylation of 2-bromothiophene. It offers an in-depth analysis of the reaction mechanism, a field-tested experimental protocol, and robust methods for product purification and characterization. Emphasis is placed on the rationale behind procedural choices and adherence to rigorous safety protocols, reflecting the standards required in modern drug development and scientific research.

Introduction and Strategic Overview

The synthesis of functionalized heterocyclic ketones is a cornerstone of medicinal chemistry. The target molecule, this compound, incorporates a brominated thiophene core, a prevalent scaffold in various bioactive compounds. The strategic challenge lies in the regioselective introduction of a propanoyl group onto the 2-bromothiophene ring.

The most direct and efficient method for this transformation is the Friedel-Crafts acylation .[2] This classic electrophilic aromatic substitution (EAS) reaction is ideally suited for acylating electron-rich aromatic systems like thiophene. The primary advantages of choosing this pathway are:

-

High Regioselectivity: The reaction demonstrates predictable control over the position of substitution on the thiophene ring.

-

Absence of Rearrangements: Unlike its counterpart, the Friedel-Crafts alkylation, the acylium ion electrophile is resonance-stabilized and does not undergo carbocation rearrangements, ensuring the formation of the desired linear propyl ketone.[2][3]

-

Product Deactivation: The resulting ketone product is less reactive than the starting material, which effectively prevents polysubstitution and leads to a cleaner, monoacylated product.[3][4]

This guide will focus exclusively on the Lewis acid-catalyzed acylation of 2-bromothiophene using propionyl chloride.

Mechanistic Deep Dive: The "Why" Behind the Reaction

Understanding the mechanism of the Friedel-Crafts acylation is paramount to troubleshooting and optimizing the synthesis. The reaction proceeds through a well-established multi-step pathway.[5]

Step 1: Generation of the Acylium Ion Electrophile The reaction is initiated by the interaction between the Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), and propionyl chloride. AlCl₃ coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating its cleavage to form a highly reactive, resonance-stabilized acylium ion .[2][6] This species is the key electrophile that will be attacked by the aromatic ring.

Step 2: Regioselective Electrophilic Attack Thiophene is an electron-rich heterocycle that readily undergoes electrophilic substitution. The sulfur atom's lone pairs contribute to the π-system, increasing the nucleophilicity of the ring carbons. Substitution preferentially occurs at the C2 and C5 positions (α-positions) because the positive charge in the resulting intermediate (the arenium ion or σ-complex) can be delocalized over three atoms, including the sulfur, leading to a more stable intermediate compared to attack at the C3 or C4 positions.[7]

Since the C2 position of the starting material is already occupied by a bromine atom, the electrophilic attack by the acylium ion occurs exclusively at the vacant C5 position. This high degree of regioselectivity is a key feature of this synthesis.

Step 3: Restoration of Aromaticity and Catalyst Complexation The arenium ion intermediate is deprotonated, restoring the highly stable aromatic system of the thiophene ring.[2] The liberated proton reacts with the AlCl₄⁻ species to regenerate the AlCl₃ catalyst and form HCl as a byproduct.[5] However, the product ketone contains a Lewis basic carbonyl oxygen, which readily forms a stable complex with the strong Lewis acid AlCl₃.[8] For this reason, a stoichiometric amount, rather than a catalytic amount, of AlCl₃ is required to drive the reaction to completion. This complex is subsequently hydrolyzed during the aqueous workup.

Diagram 1: Reaction Mechanism

Caption: A summary of the synthesis and purification workflow.

Purification and Characterization

The crude product typically requires purification to remove unreacted starting materials and polymeric byproducts.

Purification Methods

-

Column Chromatography: This is a highly effective method for obtaining a pure product. [9][10] * Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A gradient system starting with 100% hexanes and gradually increasing the polarity with ethyl acetate is recommended. Based on reported TLC data (Rf: 0.4 in 20% EtOAc/hexane), the product will elute as the polarity is increased. [11]Fractions should be collected and analyzed by TLC to identify those containing the pure product. [9]* Recrystallization: If the crude product is sufficiently pure, recrystallization can be an efficient alternative. A mixed solvent system, such as toluene/ethanol or hexanes/ethyl acetate, may be effective. [12]

-

Characterization Data

The identity and purity of the final product should be confirmed using standard spectroscopic techniques.

| Technique | Expected Data for this compound |

| ¹H NMR | (400 MHz, DMSO-d₆): δ ~7.8 (d, 1H, thiophene-H), ~7.4 (d, 1H, thiophene-H), ~2.9 (q, 2H, -CO-CH₂-), ~1.1 (t, 3H, -CH₃). Note: Shifts are based on literature values and may vary slightly. [11] |

| ¹³C NMR | Expected signals: Carbonyl (~190-200 ppm), aromatic carbons (~125-150 ppm), methylene (~30 ppm), methyl (~8 ppm). |

| Mass Spec. | (LCMS): Calculated for C₇H₇BrOS: 217.94. Observed: m/z ~218 [M]⁺ and ~220 [M+2]⁺ in a ~1:1 ratio, characteristic of a monobrominated compound. [11] |

| IR Spec. | Strong C=O stretch characteristic of an aryl ketone, expected around 1660-1680 cm⁻¹. |

Critical Safety Protocols

Adherence to safety procedures is non-negotiable. The reagents used in this synthesis are highly hazardous.

-

General Precautions: All operations must be conducted inside a certified chemical fume hood. A full set of personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile), is mandatory. [13]An eyewash station and safety shower must be immediately accessible. [14]

-

Reagent-Specific Hazards:

-

Propionyl Chloride: Highly flammable, toxic if inhaled, and reacts violently with water to release toxic HCl gas. [15][16][17]It is also severely corrosive to skin and eyes. [18]Handle only in a dry, inert atmosphere.

-

Anhydrous Aluminum Chloride: Reacts violently and explosively with water. [19]It is corrosive and can cause severe burns upon contact with moist skin. [14][20]Never allow contact with water or moist air.

-

2-Bromothiophene: Flammable liquid that is fatal if swallowed and causes serious eye damage. [21]Avoid inhalation and skin contact. [22][23] * Solvents (DCM, EDC): Both are halogenated solvents and are suspected carcinogens. Minimize exposure through inhalation and skin contact.

-

-

Waste Disposal: All chemical waste, including residual reagents and solvents, must be disposed of according to institutional and local environmental regulations. Halogenated and non-halogenated waste streams should be segregated.

Conclusion

The Friedel-Crafts acylation of 2-bromothiophene provides a reliable and regioselective route to this compound. By understanding the underlying chemical principles and adhering strictly to the detailed experimental and safety protocols outlined in this guide, researchers can confidently synthesize this key chemical intermediate for applications in drug discovery and materials science.

References

- Thermo Fisher Scientific. (2010). Propionyl chloride - SAFETY DATA SHEET. [URL: https://www.alfa.com/en/msds/?language=EN&cas=79-03-8]

- TCI America. (2022). MATERIAL SAFETY DATA SHEET PROPIONYL CHLORIDE. [URL: https://www.tcichemicals.com/JP/en/p/P0493]

- AquaPhoenix Scientific. (2014). Aluminum Chloride 0.1M - Safety Data Sheet. [URL: https://www.aquaphoenixsci.com/sds/AC7350SS.pdf]

- ChemicalBook. (2025). Propionyl chloride - Safety Data Sheet. [URL: https://www.chemicalbook.com/ShowMSDSDetail.aspx?msdsid=CB3156885&name=Propionyl%20chloride&lang=en]

- ChemicalBook. (n.d.). 1-(5-BROMO-THIOPHEN-2-YL)-PROPAN-1-ONE synthesis. [URL: https://www.chemicalbook.com/synthesis/32412-39-8.htm]

- Fisher Scientific. (2012). 2-Bromothiophene - SAFETY DATA SHEET. [URL: https://www.fishersci.com/msds?productName=AC154290050]

- Fisher Scientific. (2010). Aluminum chloride - SAFETY DATA SHEET. [URL: https://www.fishersci.com/msds?productName=A11892]

- New Jersey Department of Health. (n.d.). Aluminum Chloride - Hazardous Substance Fact Sheet. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/0051.pdf]

- Central Drug House (P) Ltd. (n.d.). PROPIONYL CHLORIDE CAS NO 79-03-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. [URL: https://www.cdhfinechemical.com/images/product/msds/2855_1.pdf]

- Wikipedia. (n.d.). 2-Bromothiophene. [URL: https://en.wikipedia.org/wiki/2-Bromothiophene]

- Loba Chemie. (2017). PROPIONYL CHLORIDE 98% EXTRA PURE MSDS. [URL: https://www.lobachemie.com/msds-propionyl-chloride-05420.aspx]

- Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. [URL: https://www.carlroth.com/medias/SDB-CN86-GB-EN.pdf]

- Sigma-Aldrich. (2025). 2-Bromothiophene - SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/124168]

- Sigma-Aldrich. (2025). Aluminum chloride - SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/563919]

- National Center for Biotechnology Information. (n.d.). 2-Bromothiophene. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13851]

- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [URL: https://byjus.com/chemistry/friedel-crafts-reaction-mechanism/]

- Tokyo Chemical Industry. (n.d.). 2-Bromothiophene. [URL: https://www.tcichemicals.com/IN/en/p/B0681]

- Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [URL: https://www.chemistrysteps.

- Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. [URL: https://chemistry.stackexchange.

- Wikipedia. (n.d.). Friedel–Crafts reaction. [URL: https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction]

- National Center for Biotechnology Information. (n.d.). (2E)-1-(5-Bromothiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3283220/]

- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. [URL: https://www.sigmaaldrich.

- Tamer, Ö., Avcı, D., & Atalay, Y. (2014). Structural and Spectroscopic Characterization of 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one: An Analysis of Electronic and NLO Properties. Acta Physica Polonica A, 126(3), 679-688. [URL: https://www.ifpan.edu.pl/journals/appa/126-3/av126p679.pdf]

- National Center for Biotechnology Information. (n.d.). (E)-1-(5-Bromothiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3254060/]

- ResearchGate. (n.d.). Separation of aliphatic and aromatic ketones on Xbridge C18. [URL: https://www.researchgate.net/figure/Separation-of-aliphatic-and-aromatic-ketones-on-Xbridge-C18-35-m-46-mm-150-mm_fig1_256501334]

- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [URL: https://www.colorado.

- Manjunatha, M., et al. (2021). Cis and trans isomers of 1-(5-bromothiophen-2-yl)-3-(10-chloroanthracen-9-yl)prop-2-en-1-one. Journal of Molecular Structure, 1228, 129759. [URL: https://www.sciencedirect.com/science/article/pii/S002228602033006X]

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [URL: https://www.organic-chemistry.

- Google Patents. (n.d.). US3819492A - Distillation of aromatic ketone from aromatic alcohol with acid. [URL: https://patents.google.

- Chem Help ASAP. (2021). column chromatography & purification of organic compounds [Video]. YouTube. [URL: https://www.youtube.

- University of Toronto Scarborough. (n.d.). Column Chromatography Theory. [URL: https://www.utsc.utoronto.ca/webapps/chemistryonline/production/column.php]

- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [URL: https://www.masterorganicchemistry.

- Chemistry Steps. (n.d.). Friedel–Crafts Acylation with Practice Problems. [URL: https://www.chemistrysteps.

- Beilstein Journal of Organic Chemistry. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. [URL: https://www.beilstein-journals.org/bjoc/articles/15/253]

- Guidechem. (n.d.). 1-(5-bromo-thiophen-2-yl)-propan-1-one 32412-39-8. [URL: https://www.guidechem.com/products/32412-39-8.html]

- TMP Chem. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab [Video]. YouTube. [URL: https://www.youtube.

- MySkinRecipes. (n.d.). This compound. [URL: https://myskinrecipes.com/ingredients/1-5-bromothiophen-2-yl-propan-1-one]

- Google Patents. (n.d.). CN101591328A - The chemical synthesis process of a kind of 2-bromothiophene and derivative thereof. [URL: https://patents.google.

- ACS Publications. (2022). Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c02970]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 11. 1-(5-BROMO-THIOPHEN-2-YL)-PROPAN-1-ONE synthesis - chemicalbook [chemicalbook.com]

- 12. BJOC - Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction [beilstein-journals.org]

- 13. carlroth.com [carlroth.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. eastharbourgroup.com [eastharbourgroup.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. nj.gov [nj.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. fishersci.com [fishersci.com]

- 22. 2-Bromothiophene | C4H3BrS | CID 13851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. 2-Bromothiophene | 1003-09-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Unlocking the Potential of 1-(5-bromothiophen-2-yl)propan-1-one: A Versatile Scaffold for Advanced Research

An In-depth Technical Guide

Abstract

The heterocyclic compound 1-(5-bromothiophen-2-yl)propan-1-one, hereafter referred to as BTP, represents a pivotal molecular scaffold with significant, yet largely untapped, potential across diverse scientific disciplines. Its structure, featuring an electron-rich thiophene ring, a versatile bromine handle, and a reactive propanone side chain, positions it as an ideal starting material for the synthesis of novel compounds in medicinal chemistry and materials science. This guide provides a comprehensive overview of BTP's core properties and outlines strategic, high-potential research applications. We will delve into the causality behind experimental designs, provide validated, step-by-step protocols for key synthetic transformations and analytical procedures, and present a forward-looking perspective on its role in developing next-generation therapeutics and functional materials.

Core Molecular Attributes and Strategic Value

This compound (CAS No. 32412-39-8) is a solid organic compound with the molecular formula C₇H₇BrOS and a molecular weight of approximately 219.1 g/mol .[1][2] Its strategic value in synthetic chemistry is derived from two primary reactive centers, which can be addressed selectively to build molecular complexity.

-